molecular formula C16H10N2O5S B1212215 Indirubin-5-sulphonate CAS No. 244021-67-8

Indirubin-5-sulphonate

Cat. No. B1212215
M. Wt: 342.3 g/mol
InChI Key: BYYOTMYLPPUWCF-UHFFFAOYSA-N
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Description

Indirubin-5-sulphonate is a small molecule that belongs to the class of organic compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole . It is known to be a cyclin-dependent kinase (CDK) inhibitor .


Molecular Structure Analysis

The molecular structure of Indirubin-5-sulphonate consists of a Chemical Formula C16H10N2O5S and has an average weight of 342.326 . It is a derivative of indirubin, a bisindole compound .


Chemical Reactions Analysis

Indirubin-5-sulphonate is known to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) . It achieves this by binding into the enzymes’ ATP binding site .

Scientific Research Applications

1. Antitumor Potential

Indirubin-5-sulphonate has been identified as a potential antitumor agent. It is a potent inhibitor of cyclin-dependent kinase 2 (CDK2) and glycogen phosphorylase (GP). The binding characteristics of indirubin-5-sulphonate to these enzymes have been studied through kinetic and crystallographic methods. These studies reveal insights into its molecular interactions and potential for developing more potent inhibitors (Kosmopoulou et al., 2004).

2. Bioactivity in Drug Delivery

In the context of drug delivery and tissue engineering, the bioactivity of sulphonated materials, like sulphonated poly ether ether ketone (SPEEK), has been explored. These studies focus on the fabrication and characterization of these materials, assessing their potential for drug carrying applications with low toxicity (Shanmuga Sundar & Sangeetha, 2012).

3. Redox Behavior in Polyaniline

The influence of aromatic sulphonate anions, including indirubin-5-sulphonate, on the redox behavior of polyaniline (PANI) has been investigated. This study offers a deeper understanding of the interaction between these anions and PANI, contributing to potential applications in materials science (Tawde, Mukesh & Yakhmi, 2001).

4. Neurodegenerative Disease Research

Indirubin derivatives, including indirubin-5-sulphonate, have been studied for their effects on tau phosphorylation in Alzheimer's disease. These compounds inhibit glycogen synthase kinase-3 beta (GSK-3 beta) and CDK5/p25, both of which are involved in abnormal tau phosphorylation, a hallmark of Alzheimer's disease (Leclerc et al., 2001).

5. Molecular Mechanisms in Cancer

The molecular mechanisms of indirubin and its derivatives have been extensively studied, particularly their potential as novel anticancer molecules. These studies shed light on the high affinity binding of indirubins to CDKs and their broad spectrum of antitumor activity, which may also have implications in non-cancer indications like Alzheimer's disease or diabetes (Eisenbrand et al., 2004).

6. Anti-Angiogenic Properties

Indirubin's anti-angiogenic activity has been examined in both in vivo zebrafish models and in vitro human umbilical vein endothelial cell (HUVEC) models. These studies highlight its potential in inhibiting blood vessel formation, which could contribute to its anti-leukemic and anti-psoriatic properties (Alex, Lam, Lin & Lee, 2010).

7. Inflammation and Associated Tumorigenesis

The role of indirubins, including indirubin-5-sulphonate, in inflammation and associated tumorigenesis has been explored. These studies focus on the anti-inflammatory properties of indirubin and its derivatives, their potential in targeting specific kinases, and their implications in inflammation-associated signaling pathways in tumorigenesis (Cheng & Merz, 2016).

Future Directions

The clinical application of indirubins, including Indirubin-5-sulphonate, is limited by their poor water solubility and consequently insufficient bioavailability . Therefore, future research could focus on improving the solubility and bioavailability of these compounds. This could potentially be achieved through structure optimization of indirubin derivatives .

properties

IUPAC Name

2-hydroxy-3-(3-oxoindol-2-yl)-1H-indole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5S/c19-15-9-3-1-2-4-11(9)17-14(15)13-10-7-8(24(21,22)23)5-6-12(10)18-16(13)20/h1-7,18,20H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYOTMYLPPUWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indirubin-5-sulphonate

CAS RN

244021-67-8
Record name Indirubin-5-sulphonate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
TG Davies, P Tunnah, L Meijer, D Marko, G Eisenbrand… - Structure, 2001 - cell.com
… To assess the validity of using monomeric CDK2 as a model for the active kinase in structure-based drug design, we have solved the structure of the inhibitor indirubin-5-sulphonate (…
Number of citations: 187 www.cell.com
MN Kosmopoulou, DD Leonidas… - European journal of …, 2004 - Wiley Online Library
The binding of indirubin‐5‐sulphonate (E226), a potential anti‐tumour agent and a potent inhibitor (IC 50 = 35 nm) of cyclin‐dependent kinase 2 (CDK2) and glycogen phosphorylase (…
Number of citations: 58 febs.onlinelibrary.wiley.com
R Hoessel, S Leclerc, JA Endicott, MEM Nobel… - Nature cell …, 1999 - nature.com
… The figure also includes (2 F o −F c ) αcalc electron density for indirubin-3′-monoxime and indirubin-5-sulphonate calculated at the end of refinement using map coefficient output from …
Number of citations: 009 www.nature.com
NG Oikonomakos, MN Kosmopoulou… - Indirubin, the red …, 2006 - researchgate.net
… We give a structural insight into the molecular basis of enzyme inhibition by indirubin-5-sulphonate, indirubin-3'-aminooxy-acetate, and indigo-5, 5', 7, 7'-tetrasulphonate. The inhibitors …
Number of citations: 6 www.researchgate.net
N Zhang, YJ JIANG, JW ZOU, M ZENG, GX HU… - Acta Chimica …, 2005 - sioc-journal.cn
… Using the crystal structure of CDK2 complexed with indirubin-5sulphonate as the template, models of CDK4 complexed with indirubin and its analogue were built by homology modeling …
Number of citations: 5 sioc-journal.cn
J Begum, VT Skamnaki, C Moffatt, N Bischler… - Journal of Molecular …, 2015 - Elsevier
… (1b) bound CDK5/p25 [27], and indirubin-5-sulphonate bound CDK2/cyclin A [25]. Structural … to active and inactive CDK2: the crystal structure of CDK2-cyclin A/indirubin-5-sulphonate …
Number of citations: 17 www.sciencedirect.com
L Mohan, D Raghav, SM Ashraf, J Sebastian… - Biomedicine & …, 2018 - Elsevier
Indirubin, a bis-indole alkaloid used in traditional Chinese medicine has shown remarkable anticancer activity against chronic myelocytic leukemia. The present work was aimed to …
Number of citations: 24 www.sciencedirect.com
MN Kosmopoulou, ED Chrysina, GER Kardakaris… - hasyweb.desy.de
… A stereo diagram showing the contacts between indirubin-5-sulphonate with glycogen phosphorylase b (binding mode I), in the vicinity of the inhibitor site, shown in stereo. Hydrogen …
Number of citations: 0 hasyweb.desy.de
X Cheng, KH Merz, S Vatter, J Zeller… - Journal of Medicinal …, 2017 - ACS Publications
Indirubins have been identified as potent ATP-competitive protein kinase inhibitors. Structural modifications in the 5- and 3′-position have been extensively investigated, but the impact …
Number of citations: 39 pubs.acs.org
Y Ferandin, K Bettayeb, M Kritsanida… - Journal of medicinal …, 2006 - ACS Publications
Indirubins are kinase inhibitory bis-indoles that can be generated from various plant, mollusk, mammalian, and bacterial sources or chemically synthesized. We here report on the …
Number of citations: 105 pubs.acs.org

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